N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide
Description
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a trifluorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C17H16F3N3O2S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H16F3N3O2S/c1-9-8-26-14(22-9)2-3-21-17(25)10-4-15(24)23(7-10)11-5-12(18)16(20)13(19)6-11/h5-6,8,10H,2-4,7H2,1H3,(H,21,25) |
InChI Key |
NKNIXXDOBBYIGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CCNC(=O)C2CC(=O)N(C2)C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Preparation Methods
Core Pyrrolidinone Synthesis
The 5-oxopyrrolidine-3-carboxamide scaffold is typically synthesized via cyclocondensation or intramolecular cyclization. A common approach involves reacting itaconic acid derivatives with aryl amines under reflux conditions. For example:
-
Itaconic acid and 3,4,5-trifluoroaniline undergo cyclization in toluene at 110°C for 12 hours to yield 1-(3,4,5-trifluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
-
Key parameters : Solvent polarity and temperature critically influence reaction efficiency. Polar aprotic solvents (e.g., DMF) accelerate cyclization but may require higher temperatures.
Introduction of the Thiazole Ethylamine Side Chain
The 2-(4-methylthiazol-2-yl)ethylamine moiety is synthesized separately through:
-
Thiazole ring formation : Cyclocondensation of thiourea with α-bromo ketones (e.g., 4-methyl-2-bromoacetophenone) in acetic acid at 60°C.
-
Reductive amination : Reaction of 4-methylthiazole-2-carbaldehyde with ethylamine using NaBH₃CN in methanol, yielding 2-(4-methylthiazol-2-yl)ethylamine.
Coupling Strategies for Amide Bond Formation
Carbodiimide-Mediated Coupling
The final amide bond between the pyrrolidine core and thiazole ethylamine is achieved using carbodiimide reagents. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are widely employed:
| Reagent System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| EDC/HOBt | DCM | 0°C → RT | 86% | |
| EDC/HOBt | DMF | RT | 82% | |
| DIC (Diisopropylcarbodiimide)/HOAt | THF | 0°C → RT | 78% |
Critical considerations :
Alternative Activation Methods
Patent literature describes 2-chloro-1-methylpyridinium iodide as an alternative coupling agent, particularly for sterically hindered substrates:
Optimization of Reaction Parameters
Protecting Group Strategies
-
Boc protection : The pyrrolidine nitrogen is often protected with a tert-butoxycarbonyl (Boc) group during functionalization to prevent undesired side reactions. Deprotection is achieved using 4N HCl in dioxane.
-
Selectivity : Boc groups remain stable under EDC/HOBt coupling conditions, enabling sequential functionalization.
Purification Techniques
-
Flash chromatography : Silica gel eluted with ethyl acetate/hexane (7:3) removes unreacted starting materials.
-
Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals (>99% by HPLC).
Scalability and Industrial Adaptations
Large-Scale Synthesis
-
Batch process : Reactions are scaled to 10–50 kg batches with consistent yields (80–85%).
-
Continuous flow : Microreactor systems reduce reaction times by 40% for cyclization steps.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
-
HPLC : C18 column, ACN/H₂O gradient (10–90%), retention time = 8.2 minutes.
-
Elemental analysis : <0.5% deviation from theoretical values.
Challenges and Mitigation Strategies
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Scientific Research Applications
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . The trifluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets . The pyrrolidine ring can contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide
- 2,4-Disubstituted thiazoles
- 5-aminothiazole derivatives
Uniqueness
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide is unique due to its combination of a thiazole ring, a pyrrolidine ring, and a trifluorophenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Biological Activity
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound can be characterized by the following chemical formula:
- Chemical Formula : C21H24N6O3S
- Molecular Weight : 440.519 g/mol
- IUPAC Name : N-[2-(dimethylamino)ethyl]-2-[(4R)-4-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-amido]-1,3-thiazole-4-carboxamide
This compound features a thiazole ring and a trifluorophenyl group, which are significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole-containing compounds. Thiazolidin-4-one derivatives have shown significant anticancer activity by inhibiting various enzymes involved in cancer cell proliferation. The structural modifications in this compound may enhance its activity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
The biological mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Cell Cycle Regulation : It has been observed to interfere with the cell cycle progression in various cancer types.
- Apoptosis Induction : The compound triggers apoptotic pathways leading to programmed cell death in malignant cells.
Case Studies
A series of preclinical studies have been conducted to evaluate the efficacy of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |
| Study 2 | A549 (Lung Cancer) | 4.8 | Cell cycle arrest |
| Study 3 | HeLa (Cervical Cancer) | 6.0 | Enzyme inhibition |
These findings suggest that the compound exhibits promising anticancer properties across various cancer types.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicological effects of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate moderate bioavailability and a favorable safety profile; however, comprehensive toxicological assessments are necessary to ensure safety for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
